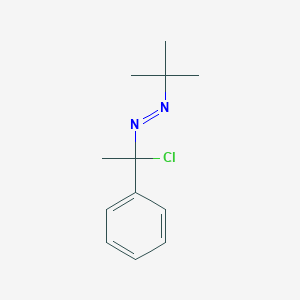
(E)-1-tert-Butyl-2-(1-chloro-1-phenylethyl)diazene
Cat. No. B8489107
Key on ui cas rn:
57908-73-3
M. Wt: 224.73 g/mol
InChI Key: PZBGGODCWHAPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04075199
Procedure details


To a solution of 2.0 grams (.025 moles) of 50% sodium hydroxide in 20 ml. of methanol, cooled to 15° C in a 50 ml. erlenmeyer flask was added 2.77 grams (.0277 moles) of 90% t-butylhydroperoxide slowly and with rapid stirring. After the addition was complete, the reaction was stirred for 10 minutes at 10° C. To the above solution was added 4.05 grams (.02 moles) of 1-t-butylazo-1-phenyl-1-chloroethane dropwise over a 15 minute period holding the temperature at 10° C. After the addition was complete, the reaction was stirred for 30 minutes at 0°-5° C, poured into 150 ml. of ice water and extracted with pentane. The pentane solution was washed with 10% potassium hydroxide solution, water, saturated NaHCO3 solution, water, dried over anhydrous sodium sulfate, filtered and the pentane evaporated under reduced pressure to leave 3.3 grams (65% yield) of crude 1-t-butylazo-1-phenyl-1-(t-butylperoxy)ethane. The infrared spectrum indicated the product was contaminated to a small extent by 1-t-butylazo -1-phenyl-1-methoxyethane which resulted from the chloro compound reacting to a small extent with the methanol solvent.




Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([O:7][OH:8])([CH3:6])([CH3:5])[CH3:4].[C:9]([N:13]=[N:14][C:15]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(Cl)[CH3:16])([CH3:12])([CH3:11])[CH3:10]>CO>[C:9]([N:13]=[N:14][C:15]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([O:8][O:7][C:3]([CH3:6])([CH3:5])[CH3:4])[CH3:16])([CH3:10])([CH3:11])[CH3:12] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
2.77 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OO
|
Step Three
|
Name
|
|
|
Quantity
|
4.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N=NC(C)(Cl)C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred for 10 minutes at 10° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred for 30 minutes at 0°-5° C
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into 150 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
of ice water and extracted with pentane
|
WASH
|
Type
|
WASH
|
|
Details
|
The pentane solution was washed with 10% potassium hydroxide solution, water, saturated NaHCO3 solution, water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the pentane evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N=NC(C)(OOC(C)(C)C)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.3 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
